1-Butoxy-3-(diethylamino)propan-2-ol
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Overview
Description
1-Butoxy-3-(diethylamino)propan-2-ol is an organic compound with the molecular formula C11H25NO2 and a molecular weight of 203.32 g/mol . It is a versatile chemical used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butoxy-3-(diethylamino)propan-2-ol can be synthesized through the reaction of butyl glycidyl ether with diethylamine . The reaction typically involves the following steps:
Preparation of Butyl Glycidyl Ether: This can be synthesized by reacting butanol with epichlorohydrin in the presence of a base.
Reaction with Diethylamine: The butyl glycidyl ether is then reacted with diethylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-Butoxy-3-(diethylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the butoxy or diethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reactions: These reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Butoxy-3-(diethylamino)propan-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-butoxy-3-(diethylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. The diethylamino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Butoxy-3-(dimethylamino)propan-2-ol: Similar structure but with dimethylamino instead of diethylamino group.
1-Propanol, 3-(diethylamino)-: Similar structure but lacks the butoxy group.
1-(2-butoxypropoxy)propan-2-ol: Similar structure but with different alkoxy groups.
Uniqueness
1-Butoxy-3-(diethylamino)propan-2-ol is unique due to its specific combination of butoxy and diethylamino groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and interactions.
Properties
CAS No. |
32972-04-6 |
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Molecular Formula |
C11H25NO2 |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
1-butoxy-3-(diethylamino)propan-2-ol |
InChI |
InChI=1S/C11H25NO2/c1-4-7-8-14-10-11(13)9-12(5-2)6-3/h11,13H,4-10H2,1-3H3 |
InChI Key |
ZKNSJALVFQUKMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(CN(CC)CC)O |
Origin of Product |
United States |
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